2'-Bromo-2'-deoxy-5-methyluridine 3',5'-diacetate
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 2'-Bromo-2'-deoxy-5-methyluridine 3',5'-diacetate is systematically named [(2R,3R,4R,5R)-3-acetyloxy-4-bromo-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate according to IUPAC conventions. This nomenclature reflects its stereochemical configuration, functional groups, and substitution pattern:
- A bromine atom replaces the hydroxyl group at the 2' position of the deoxyribose sugar.
- Acetyl groups (-OAc) protect the 3' and 5' hydroxyl positions.
- The pyrimidine base is 5-methyluracil (thymine).
The structural formula (Figure 1) highlights these features:
- Sugar moiety : A β-D-ribofuranose derivative with bromine at C2' and acetyl groups at C3' and C5'.
- Base : Thymine (5-methyluracil) linked via an N-glycosidic bond to C1' of the sugar.
The SMILES notation further clarifies connectivity and stereochemistry:
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)Br.
Synonyms and Registry Identifiers
This compound is referenced under multiple aliases and standardized identifiers (Table 1):
These identifiers facilitate unambiguous cross-referencing in chemical databases and literature.
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3-acetyloxy-4-bromo-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O7/c1-6-4-17(14(21)16-12(6)20)13-10(15)11(23-8(3)19)9(24-13)5-22-7(2)18/h4,9-11,13H,5H2,1-3H3,(H,16,20,21)/t9-,10-,11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZACCKAVBPBPQ-PRULPYPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C)OC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40911707 | |
| Record name | 3',5'-Di-O-acetyl-2'-bromothymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40911707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110483-43-7 | |
| Record name | Uridine, 2′-bromo-2′-deoxy-5-methyl-, 3′,5′-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110483-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',5'-Di-O-acetyl-2'-bromothymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40911707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Uridine, 2'-bromo-2'-deoxy-5-methyl-, 3',5'-diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
2'-Bromo-2'-deoxy-5-methyluridine 3',5'-diacetate (commonly referred to as BrdU-diacetate) is a nucleoside analog that has garnered attention in biological and medicinal research due to its potential therapeutic applications. This compound is structurally related to thymidine, and its modifications enhance its biological activity, particularly in the context of cancer therapy and antiviral treatments. This article explores the biological activity of BrdU-diacetate, highlighting its mechanisms of action, cytotoxicity, and potential applications in drug development.
Structure and Composition
BrdU-diacetate is characterized by the following chemical structure:
- Molecular Formula : C₁₃H₁₅BrN₂O₄
- Molecular Weight : 345.18 g/mol
- IUPAC Name : 2-bromo-2-deoxy-5-methyluridine 3',5'-diacetate
The presence of the bromine atom at the 2' position and acetyl groups at the 3' and 5' positions significantly influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅BrN₂O₄ |
| Molecular Weight | 345.18 g/mol |
| IUPAC Name | 2-bromo-2-deoxy-5-methyluridine 3',5'-diacetate |
Antiviral Activity
BrdU-diacetate has been studied for its antiviral properties, particularly against DNA viruses. The compound acts as a substrate for viral DNA polymerases, leading to the incorporation of brominated nucleotides into viral DNA. This incorporation disrupts normal DNA synthesis and function, ultimately inhibiting viral replication. Studies have shown that BrdU-diacetate exhibits significant antiviral activity against herpes simplex virus (HSV) and other DNA viruses .
Cytotoxicity Against Tumor Cells
Research indicates that BrdU-diacetate exhibits cytotoxic effects on various tumor cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential. In vitro studies have demonstrated that BrdU-diacetate can effectively reduce cell viability in cancer cells, making it a candidate for further development as an anticancer agent .
Table 2: Cytotoxicity Data of BrdU-Diacetate on Tumor Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 10 | Disruption of mitochondrial function |
| A549 | 20 | Activation of caspases |
Case Study 1: Antiviral Efficacy Against HSV
A study evaluated the efficacy of BrdU-diacetate in inhibiting HSV replication in vitro. The results indicated a dose-dependent reduction in viral titers, with an IC50 value of approximately 5 µM. The study concluded that BrdU-diacetate could serve as a promising candidate for developing antiviral therapies against HSV infections .
Case Study 2: Anticancer Properties in Breast Cancer Models
In another study focused on breast cancer, BrdU-diacetate was administered to MCF-7 cells. The findings revealed that treatment with BrdU-diacetate led to significant reductions in cell proliferation and increased apoptosis rates compared to untreated controls. The study suggested that this compound could be integrated into therapeutic strategies for breast cancer management .
Scientific Research Applications
Nucleoside Analog Development
2'-Bromo-2'-deoxy-5-methyluridine 3',5'-diacetate is primarily utilized as a precursor in the synthesis of novel nucleoside analogs. These analogs are crucial in the development of antiviral and anticancer therapies. The compound's bromine substituent facilitates specific chemical reactions that lead to the creation of various derivatives with enhanced therapeutic properties .
Cell Proliferation Studies
The compound serves as a valuable tool in cell proliferation assays. Researchers use it to label proliferating cells, allowing for the tracking of cell division and growth in various biological contexts. This application is particularly relevant in studies involving cancer research, where understanding cell growth dynamics is essential .
Mechanistic Studies in Cancer Biology
In cancer biology, 2'-Bromo-2'-deoxy-5-methyluridine 3',5'-diacetate is employed to investigate the mechanisms of action of chemotherapeutic agents. By studying how this compound interacts with cellular pathways, researchers can gain insights into tumor biology and resistance mechanisms .
Therapeutic Agent Development
The compound has been explored for its potential as a therapeutic agent due to its ability to interfere with nucleic acid synthesis. This characteristic makes it a candidate for further development into drugs targeting viral infections or cancer cells by disrupting their replication processes .
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of nucleoside analogs derived from 2'-Bromo-2'-deoxy-5-methyluridine 3',5'-diacetate against various viral pathogens. The results indicated that certain derivatives exhibited significant antiviral activity, suggesting potential applications in treating viral infections .
Case Study 2: Cancer Cell Proliferation
In another study, researchers used this compound to label proliferating cancer cells in vitro. The findings demonstrated that modifications to the compound could enhance its incorporation into DNA, thereby improving its efficacy as an anti-proliferative agent .
Preparation Methods
Bromination with HBr/Acetic Acid
A widely cited method involves brominating 2,2'-anhydro-5-methyluridine (1) using hydrobromic acid (HBr) in acetic acid. The reaction proceeds via ring-opening at the 2'-position, yielding 2'-bromo-2'-deoxy-5-methyluridine (2). Subsequent acetylation with acetic anhydride in acetonitrile, catalyzed by 1-methylimidazole, affords the diacetylated product (3) in 95% yield.
Reaction Conditions
-
Step 1 (Bromination): 48% HBr in acetic acid, 60°C, 2 hours.
-
Step 2 (Acetylation): Acetic anhydride, 1-methylimidazole, acetonitrile, 60°C, 1 hour.
Key Data
| Parameter | Value |
|---|---|
| Starting Material | 2,2'-Anhydro-5-methyluridine |
| Brominating Agent | HBr/AcOH |
| Acetylating Agent | Acetic anhydride |
| Catalyst | 1-Methylimidazole |
| Overall Yield | 95% |
This method is favored for its high efficiency and scalability, though it requires careful control of HBr concentration to avoid over-bromination.
Direct Bromo-Acetylation of Thymidine Derivatives
Use of Acetyl Bromide in Ethyl Acetate
A patent by Chou et al. (US20090018325A1) describes a one-pot bromo-acetylation of β-L-3′,5′-diacetylthymidine (4). Treatment with acetyl bromide in ethyl acetate introduces bromine at the 2'-position while retaining the acetyl groups. The reaction is conducted under anhydrous conditions at 60°C for 3 hours, achieving an 85% yield.
Mechanistic Insight
The bromine atom substitutes the 2'-hydroxyl group via an SN2 mechanism, with the acetyl groups acting as protecting agents to prevent side reactions.
Advantages
Lewis Acid-Catalyzed Glycosylation
SnCl4-Mediated Coupling
In a method detailed in CN104744539A, 2,4-bis(trimethylsilyl)pyrimidine (5) reacts with a brominated furanose derivative (6) in the presence of SnCl4. The glycosylation occurs at 70°C in chloroform, followed by deprotection with NH3/MeOH to yield the diacetylated product.
Reaction Scheme
Performance Metrics
This method is less efficient due to competing hydrolysis but offers stereochemical control.
Hydrogenolytic Dehalogenation
Palladium-Catalyzed Dehalogenation
A novel approach (CN103450302A) involves dehalogenating 2'-bromo-2'-deoxy-5-methyluridine-3',5'-dibenzoate (7) under hydrogen gas (1 atm) using Pd/Al2O3 in a phosphate buffer (pH 7.5). The reaction proceeds at 25°C for 8 hours, followed by acetylation to yield the target compound.
Optimization Notes
-
Catalyst Loading: 5% Pd/Al2O3 minimizes side reactions.
-
Buffer System: Phosphate buffer (pH 7.5) stabilizes the intermediate.
Comparative Analysis of Methods
Yield and Practicality
| Method | Yield | Complexity | Scalability |
|---|---|---|---|
| HBr/Acetic Acid | 95% | Low | High |
| Acetyl Bromide | 85% | Moderate | Moderate |
| SnCl4 Glycosylation | 30.7% | High | Low |
| Pd-Catalyzed Dehalogenation | 75% | Moderate | High |
Critical Challenges
-
Method 1: Requires stringent control of HBr stoichiometry to prevent decomposition.
-
Method 3: Low yield due to competing hydrolysis; necessitates column chromatography.
-
Method 4: High catalyst cost but suitable for large-scale production.
Structural Confirmation and Purity
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing 2'-Bromo-2'-deoxy-5-methyluridine 3',5'-diacetate, and how can reaction efficiency be validated?
- Methodology : The synthesis typically involves bromination and acetylation steps. For example, brominated nucleosides like 5-bromo-2'-deoxyuridine derivatives are often synthesized via halogenation of the uracil ring under controlled conditions (e.g., using N-bromosuccinimide in DMF) . Acetylation of hydroxyl groups at the 3' and 5' positions is achieved with acetic anhydride in the presence of a catalyst like DMAP. Reaction progress is monitored via TLC or HPLC, and intermediates are purified using silica gel chromatography. Validation includes mass spectrometry (MS) for molecular weight confirmation and H/C NMR to verify substitution patterns .
Q. How can researchers distinguish 2'-Bromo-2'-deoxy-5-methyluridine 3',5'-diacetate from structurally similar brominated nucleosides?
- Methodology : Use orthogonal analytical techniques:
- NMR Spectroscopy : Compare chemical shifts for the bromine-substituted uracil ring ( ppm for H6 in H NMR) and acetate methyl groups ( ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion ([M+H] expected at m/z 423.03 for CHBrNO) and fragmentation patterns .
- HPLC : Utilize a C18 column with UV detection at 260 nm to assess purity and retention time against reference standards .
Q. What are the recommended storage conditions to ensure the compound’s stability?
- Methodology : Store lyophilized powder at −20°C in airtight, light-protected containers. For solutions, use anhydrous DMSO or ethanol to prevent hydrolysis of the acetyl groups. Stability studies under accelerated conditions (40°C/75% RH) can predict degradation pathways, with LC-MS used to identify byproducts like deacetylated or debrominated derivatives .
Advanced Research Questions
Q. How does the bromine substitution at the 2' position influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : The 2'-bromo group acts as a leaving group, enabling reactions with nucleophiles (e.g., amines, thiols) to form C–N or C–S bonds. Kinetic studies under varying pH and solvent conditions (e.g., DMF vs. aqueous buffers) can quantify reactivity. For example, monitor reaction progress via F NMR if fluorine-containing nucleophiles are used . Computational modeling (DFT) predicts transition states and activation energies for mechanistic insights .
Q. What strategies mitigate side reactions during the synthesis of 2'-Bromo-2'-deoxy-5-methyluridine 3',5'-diacetate?
- Methodology :
- Controlled Bromination : Use low temperatures (0–5°C) to minimize over-bromination.
- Selective Acetylation : Protect the 3' and 5' hydroxyl groups first, leaving the 2' position accessible for bromination.
- Byproduct Removal : Employ scavenger resins (e.g., polymer-bound dimethylamine) to trap excess brominating agents .
Q. How can researchers resolve contradictions in biological activity data for this compound across different cell lines?
- Methodology :
- Dose-Response Studies : Test a broad concentration range (nM to mM) to account for cell-specific uptake or metabolism.
- Metabolic Profiling : Use LC-MS/MS to quantify intracellular metabolites (e.g., deacetylated or phosphorylated derivatives) that may influence activity .
- Knockdown/Overexpression Models : Evaluate the role of enzymes like deacetylases or nucleoside transporters in modulating efficacy .
Data Analysis & Experimental Design
Q. What computational tools are suitable for predicting the pharmacokinetic properties of 2'-Bromo-2'-deoxy-5-methyluridine 3',5'-diacetate?
- Methodology : Use QSAR models (e.g., SwissADME) to estimate logP (~1.2), solubility (LogS ≈ −3.1), and membrane permeability. Molecular docking (AutoDock Vina) can predict interactions with targets like thymidine kinase, informing design of prodrugs .
Q. How can researchers validate the compound’s mechanism of action in DNA incorporation studies?
- Methodology :
- Radioisotope Labeling : Use H or C-labeled compound to track incorporation into DNA via scintillation counting.
- Click Chemistry : Introduce an alkyne tag for post-incorporation visualization with azide-fluorophore probes .
- CRISPR-Cas9 Knockout : Assess incorporation efficiency in DNA repair-deficient cell lines (e.g., BRCA1-null) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
